molecular formula C13H21NO4 B2381084 (1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid CAS No. 2253632-60-7

(1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid

Cat. No.: B2381084
CAS No.: 2253632-60-7
M. Wt: 255.314
InChI Key: HTVUZWNAUSJSOF-ZYUZMQFOSA-N
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Description

(1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid: is a complex organic compound characterized by its bicyclic structure and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of this compound typically involves multiple steps, starting with the formation of the bicyclic core, followed by the introduction of the functional groups. One common synthetic route is the Diels-Alder reaction , which forms the bicyclic structure, followed by nitration and reduction to introduce the amino group. The carboxylic acid group can be introduced through esterification reactions.

Industrial Production Methods

In an industrial setting, the production of this compound would likely involve large-scale chemical reactors and optimized reaction conditions to ensure high yield and purity. Continuous flow chemistry and automated synthesis platforms may be employed to enhance efficiency and scalability.

Chemical Reactions Analysis

Types of Reactions

This compound can undergo various types of chemical reactions, including:

  • Oxidation: : Converting the amino group to a nitro group.

  • Reduction: : Reducing nitro groups to amino groups.

  • Substitution: : Replacing functional groups with other atoms or groups.

Common Reagents and Conditions

  • Oxidation: : Common reagents include potassium permanganate (KMnO₄) and hydrogen peroxide (H₂O₂).

  • Reduction: : Typical reagents are hydrogen gas (H₂) and palladium on carbon (Pd/C).

  • Substitution: : Reagents like thionyl chloride (SOCl₂) for converting carboxylic acids to acid chlorides.

Major Products Formed

  • Oxidation: : Nitro derivatives.

  • Reduction: : Amino derivatives.

  • Substitution: : Various derivatives depending on the substituent introduced.

Scientific Research Applications

This compound has several applications in scientific research:

  • Chemistry: : Used as a building block in organic synthesis.

  • Biology: : Studied for its potential biological activity and interactions with biomolecules.

  • Medicine: : Investigated for its therapeutic potential in drug development.

  • Industry: : Employed in the synthesis of advanced materials and chemicals.

Mechanism of Action

The mechanism by which this compound exerts its effects involves its interaction with specific molecular targets and pathways. For example, the amino group may interact with enzymes or receptors, leading to biological responses. The exact mechanism would depend on the specific application and context in which the compound is used.

Comparison with Similar Compounds

This compound is unique due to its specific structural features and functional groups. Similar compounds might include other bicyclic acids or amino acids with different substituents. These compounds may have similar applications but differ in their reactivity and biological activity.

List of Similar Compounds

  • Bicyclo[2.2.1]heptane-2-carboxylic acid

  • (1R,2R,4R,5R)-5-[(2-Methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid

  • Bicyclo[2.2.1]heptane-2-carboxylic acid derivatives

Properties

IUPAC Name

(1R,2R,4R,5R)-5-[(2-methylpropan-2-yl)oxycarbonylamino]bicyclo[2.2.1]heptane-2-carboxylic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H21NO4/c1-13(2,3)18-12(17)14-10-6-7-4-8(10)5-9(7)11(15)16/h7-10H,4-6H2,1-3H3,(H,14,17)(H,15,16)/t7-,8-,9-,10-/m1/s1
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HTVUZWNAUSJSOF-ZYUZMQFOSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)OC(=O)NC1CC2CC1CC2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Isomeric SMILES

CC(C)(C)OC(=O)N[C@@H]1C[C@H]2C[C@@H]1C[C@H]2C(=O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H21NO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

255.31 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

2253632-60-7
Record name rac-(1R,2R,4R,5R)-5-{[(tert-butoxy)carbonyl]amino}bicyclo[2.2.1]heptane-2-carboxylic acid
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Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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